molecular formula C6H6N4 B1441941 1H-Pyrazolo[3,4-C]pyridin-5-amine CAS No. 1049672-75-4

1H-Pyrazolo[3,4-C]pyridin-5-amine

Cat. No. B1441941
M. Wt: 134.14 g/mol
InChI Key: PWZLBDOEHAFAKW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-C]pyridin-5-amine is a heterocyclic compound with the molecular formula C6H6N4 . It is a member of the pyrazolopyridines, a group of compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

Several synthetic strategies and approaches to 1H-Pyrazolo[3,4-b]pyridine derivatives have been reported . For instance, a practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds has been reported . Another method involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-C]pyridin-5-amine is characterized by a pyrazolo[3,4-C]pyridin-5-amine core . The compound has a linear formula of C6H6N4 .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-C]pyridin-5-amine are diverse. For instance, it can be used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds . Another study reported the use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .


Physical And Chemical Properties Analysis

1H-Pyrazolo[3,4-C]pyridin-5-amine has a molecular weight of 134.14 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

    • Field : Organic Chemistry
    • Application : This research introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
    • Method : The synthesis is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .
    • Results : This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
  • Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

    • Field : Biomedical Research
    • Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • Method : Various synthetic methods have been used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
  • Synthesis of 3-Amino-1H-Pyrazolo[4,3-c]pyridin-4(5H)

    • Field : Organic Chemistry
    • Application : 3-Amino-1H-Pyrazolo[4,3-c]pyridin-4(5H)-ones represent a potentially attractive heteroaromatic scaffold for drug-discovery chemistry .
    • Method : The arrangement of hydrogen bond donor and acceptor groups in the bicyclic core can fulfill the requirements for ATP competitive binding to kinase enzymes .
    • Results : This compound has potential applications in the development of new drugs .
  • Synthesis of 3,4-Diamino-6-Azido-1H-Pyrazolo[4,3-c]pyridin-5-ium

    • Field : Energetic Materials
    • Application : This research reports a practical synthesis of 3,4-diamino-6-azido-1H-Pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds .
    • Method : The synthesis involves the use of azides, which are known for their high energy content .
    • Results : The synthesized compounds show good detonation performances and low sensitivities .
  • Synthesis of 1H-Pyrazolo[3,4-b]pyridines

    • Field : Organic Chemistry
    • Application : This research introduces a new pathway for the synthesis of 1H-Pyrazolo[3,4-b]pyridines from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .
    • Method : The synthesis is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .
    • Results : This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
  • Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

    • Field : Biomedical Research
    • Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • Method : Various synthetic methods have been used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Future Directions

Future directions for the research and application of 1H-Pyrazolo[3,4-C]pyridin-5-amine could involve the synthesis of novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds and the exploration of its potential in the development of new pharmaceutical products .

properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZLBDOEHAFAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717429
Record name 1H-Pyrazolo[3,4-c]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-C]pyridin-5-amine

CAS RN

1049672-75-4
Record name 1H-Pyrazolo[3,4-c]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Sklepari, N Lougiakis… - Chemical and …, 2017 - jstage.jst.go.jp
A series of new pyrazolo [3, 4-c] pyridines bearing various 1, 3, 5 or 1, 3, 7 pattern substitutions, were designed and synthesized. Some of them showed interesting inhibitory activity …
Number of citations: 7 www.jstage.jst.go.jp
M Michailidou, V Giannouli, V Kotsikoris… - European Journal of …, 2016 - Elsevier
Modified purine derivatives exemplified by pyrazolopyrimidines have emerged as highly selective inhibitors of several angiogenic receptor tyrosine kinases. Herein, we designed and …
Number of citations: 29 www.sciencedirect.com
PE Nikolaou, G Lambrinidis, M Georgiou… - Journal of Medicinal …, 2023 - ACS Publications
F 1 F O -ATP synthase is the mitochondrial complex responsible for ATP production. During myocardial ischemia, it reverses its activity, hydrolyzing ATP and leading to energetic deficit …
Number of citations: 3 pubs.acs.org
EJ Hanan, C Eigenbrot, MC Bryan, D Burdick, BK Chan… - pstorage-acs-6854636.s3 …
4BID ASK 3.3935368 3.2679405 0.91468984 o1cccc1 3UZP CK1-‐D 3.6837227 3.6470892 0.51822031 c1ccccc1 3UYT CK1-‐D 3.8309829 3.8122811 0.37807807 c1ccccc1 4HNF …

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